N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via an ethyl spacer to a phenyl-substituted 1,2,3-triazole-4-carboxamide group. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and anti-inflammatory effects. The pyridazinone moiety is a common scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability, while the triazole-carboxamide group may enhance target binding through π-π interactions and polar contacts .
Synthetic routes for analogous pyridazinone derivatives often involve nucleophilic substitution or coupling reactions. For example, benzyloxy pyridazines are synthesized via alkylation of sulfonamide intermediates with benzyl bromides in DMF using potassium carbonate as a base . Similarly, amide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) are employed to link pyridazinone derivatives to carboxamide groups, as seen in related triazole-containing compounds .
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c22-14-7-4-8-17-20(14)10-9-16-15(23)13-11-18-21(19-13)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZRKWVMMDCFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridazinone moiety: This can be achieved by reacting 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature.
Synthesis of the triazole ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used method for constructing 1,2,3-triazoles.
Coupling of the pyridazinone and triazole moieties: The final step involves coupling the pyridazinone and triazole moieties through an amide bond formation, typically using coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Chemical Reactions Analysis
The compound undergoes diverse chemical reactions due to its heterocyclic and amide functionalities:
Triazole Ring Reactions
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Reduction : The triazole ring can be reduced to form amines using agents like LiAlH₄ or NaBH₄ .
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Electrophilic Substitution : The phenyl group undergoes nitration, halogenation, or Friedel-Crafts acylation .
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Functional Group Transformations : Acylation, alkylation, or oxidation reactions can modify the triazole moiety.
Amide Reactions
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Hydrolysis : The amide bond may hydrolyze under acidic/basic conditions to form the corresponding carboxylic acid and amine.
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Nucleophilic Substitution : The amide nitrogen can react with nucleophiles (e.g., amines, thiols) under specific conditions.
Pyridazinone Reactions
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Oxidation/Reduction : The ketone group (6-oxo) may undergo redox reactions, forming derivatives like pyridazine.
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Substitution : The nitrogen atom in the pyridazinone ring can participate in nucleophilic or electrophilic reactions.
| Functional Group | Reaction Type | Reagents |
|---|---|---|
| Triazole Ring | Reduction | LiAlH₄, NaBH₄ |
| Phenyl Group | Electrophilic Substitution | HNO₃, Br₂, RCOCl |
| Amide Bond | Hydrolysis | HCl, NaOH |
| Pyridazinone Ketone | Oxidation/Reduction | KMnO₄, LiAlH₄ |
Stability and Reactivity
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Chemical Stability : The compound is stable under standard laboratory conditions but may degrade under extreme pH, light, or moisture .
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Reactivity :
Biological Activity-Related Reactions
Research suggests compounds with similar structures exhibit:
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Enzyme Inhibition : Potential kinase inhibition due to structural motifs like pyridazinone.
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Anticancer Activity :
| Biological Target | Mechanism | Relevance |
|---|---|---|
| Kinases | Competitive inhibition | Therapeutic potential |
| Microtubules | Tubulin polymerization inhibition | Cancer cell proliferation arrest |
| Mitochondria | Membrane potential disruption | Apoptosis induction |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including:
| Cell Line | Inhibition Percentage |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HCT116 | 56.53% |
These findings suggest that the compound may interfere with cellular proliferation pathways and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for further research in infectious disease treatment.
Neuroprotective Effects
Preliminary studies suggest that N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide may possess neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide. Key findings include:
Key Structural Features
| Feature | Impact on Activity |
|---|---|
| Pyridazine Ring | Essential for antimicrobial efficacy |
| Triazole Moiety | Critical for anticancer activity |
| Ethyl Substituent | Enhances binding affinity to biological targets |
These insights guide future modifications to enhance the compound's therapeutic potential.
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide was shown to significantly inhibit tumor growth compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations :
- The target compound’s triazole-carboxamide group distinguishes it from antipyrine hybrids (e.g., 6e–6h), which instead feature antipyrine (pyrazolone) moieties linked to pyridazinone via amide bonds . This substitution may alter pharmacokinetic properties, as antipyrine is associated with cytochrome P450 modulation.
- The ethyl spacer in the target compound contrasts with the propyl or carbamate linkers in dihydropyridopyrimidine derivatives, which could influence conformational flexibility and target binding .
Key Observations :
- The target compound’s synthesis likely parallels antipyrine hybrids in employing amide coupling (e.g., EDC), but its triazole-carboxamide group may require specialized precursors.
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data (Selected Examples)
Biological Activity
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on various studies.
1. Synthesis of the Compound
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves multi-step reactions typically starting from pyridazine derivatives. The process includes the formation of the triazole ring through a click chemistry approach, which has been widely adopted for synthesizing bioactive compounds due to its efficiency and specificity.
2.1 Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to triazole and pyridazine derivatives. For instance, compounds containing 1,2,3-triazole moieties have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| 10 | HCT-116 | 2.6 | Induction of apoptosis |
| 11 | HepG2 | 1.4 | Cell cycle arrest |
These compounds demonstrated superior activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil, indicating their potential as anticancer agents .
2.2 Antimicrobial Activity
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has also been evaluated for antimicrobial properties. Studies have shown that derivatives exhibit significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that specific substitutions on the triazole or pyridazine rings enhance antimicrobial efficacy .
The mechanisms through which N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exerts its biological effects include:
3.1 Enzyme Inhibition
Compounds similar to this triazole derivative have been shown to inhibit key enzymes involved in cancer progression and microbial growth:
- Thymidylate Synthase (TS) : Inhibition leads to reduced DNA synthesis in cancer cells.
- Carbonic Anhydrase : Targeting this enzyme can affect tumor microenvironment and pH regulation .
3.2 Apoptosis Induction
The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways .
4.1 Case Study on Anticancer Activity
A recent study synthesized a series of triazole derivatives and evaluated their anticancer activity against multiple cell lines. Among these, the compound with the oxopyridazine moiety exhibited an IC50 value significantly lower than that of the reference drug Pemetrexed, suggesting a promising lead for further development .
4.2 Case Study on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar triazole compounds found that specific structural modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of SAR in drug design .
5. Conclusion
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide represents a promising candidate in the search for effective anticancer and antimicrobial agents. Its biological activities are attributed to its ability to inhibit critical enzymes and induce apoptosis in cancer cells while also demonstrating significant antimicrobial properties.
Further research is warranted to explore its full potential through clinical trials and detailed mechanistic studies to validate its efficacy and safety in therapeutic applications.
Q & A
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets) .
- ADMET Prediction : Tools like SwissADME to estimate solubility (e.g., LogS ≈ -4.5), permeability (Caco-2 model), and cytochrome P450 interactions .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories, focusing on hydrogen bonds with key residues (e.g., Asp86 in a kinase target) .
How can researchers validate crystallographic data for this compound using SHELX software?
Q. Advanced Research Focus
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities.
- Refinement : SHELXL for iterative model adjustment, leveraging restraints for disordered regions (e.g., ethyl linker thermal motion) .
- Validation : Check CIF files with PLATON for symmetry errors and R-factor convergence (<5% R₁) .
What protocols ensure reproducibility in biological assays involving this compound?
Q. Advanced Research Focus
- Sample Purity : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Dose-Response Curves : Use 3-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀ values, with triplicate runs .
- Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays) to normalize inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
